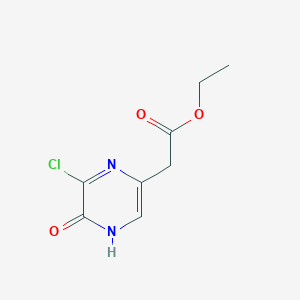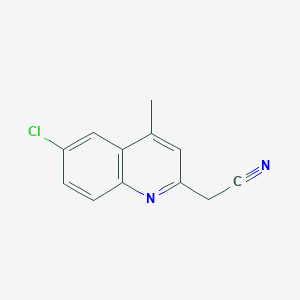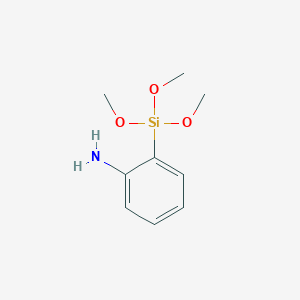
N-Naphthalen-1-yl-L-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(Naphthalen-1-ylamino)propanoic acid is an organic compound that belongs to the class of amino acids It features a naphthalene ring attached to an amino group, which is further connected to a propanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Naphthalen-1-ylamino)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as naphthalene and amino acids.
Formation of Naphthalen-1-ylamine: Naphthalene is subjected to nitration followed by reduction to form naphthalen-1-ylamine.
Coupling Reaction: The naphthalen-1-ylamine is then coupled with a suitable propanoic acid derivative under specific reaction conditions to form the desired product.
Industrial Production Methods
Industrial production methods for (S)-2-(Naphthalen-1-ylamino)propanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(Naphthalen-1-ylamino)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the naphthalene ring to more saturated forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under specific conditions to achieve substitution.
Major Products
The major products formed from these reactions include various naphthalene derivatives, reduced forms of the compound, and substituted amino acid derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-2-(Naphthalen-1-ylamino)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (S)-2-(Naphthalen-1-ylamino)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The naphthalene ring and amino acid moiety play crucial roles in binding to these targets, leading to various biochemical effects. The pathways involved may include signal transduction, enzyme inhibition, and receptor modulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-(Naphthalen-1-ylamino)propanoic acid: The enantiomer of the compound with different stereochemistry.
3-(Naphthalen-1-ylamino)propanoic acid: A structural isomer with the amino group positioned differently.
Naphthalene-1-ylalanine: Another amino acid derivative with a naphthalene ring.
Uniqueness
(S)-2-(Naphthalen-1-ylamino)propanoic acid is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets
Eigenschaften
CAS-Nummer |
62544-92-7 |
|---|---|
Molekularformel |
C13H13NO2 |
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
(2S)-2-(naphthalen-1-ylamino)propanoic acid |
InChI |
InChI=1S/C13H13NO2/c1-9(13(15)16)14-12-8-4-6-10-5-2-3-7-11(10)12/h2-9,14H,1H3,(H,15,16)/t9-/m0/s1 |
InChI-Schlüssel |
IYKLZBIWFXPUCS-VIFPVBQESA-N |
Isomerische SMILES |
C[C@@H](C(=O)O)NC1=CC=CC2=CC=CC=C21 |
Kanonische SMILES |
CC(C(=O)O)NC1=CC=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[(Z)-dimethylaminomethylideneamino]-N,N-dimethylmethanimidamide;dihydrochloride](/img/structure/B11888887.png)


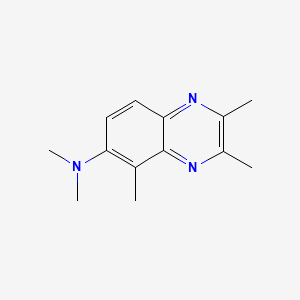
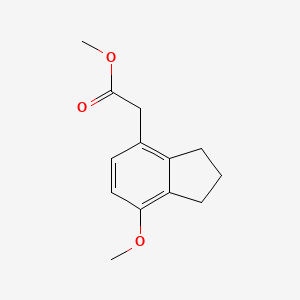
![1-[8-(Dimethylamino)naphthalen-1-yl]ethan-1-one](/img/structure/B11888914.png)
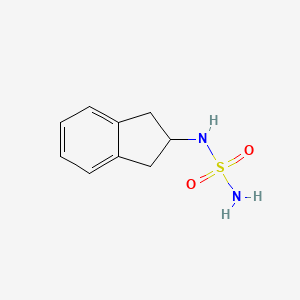
![5-Propyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B11888922.png)

